![molecular formula C17H21N5O5S2 B2697518 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 2034245-33-3](/img/structure/B2697518.png)
3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic compound that features a combination of pyrazole, diazepane, and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole typically involves multiple steps, including cyclocondensation, sulfonylation, and cycloaddition reactions. The pyrazole nucleus can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The isoxazole ring is often formed through a (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . The diazepane ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches to minimize environmental impact .
化学反応の分析
Types of Reactions
3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Anticancer Research
The compound has been investigated for its potential as a chemotherapeutic agent. Research indicates that derivatives containing pyrazole and sulfonyl groups exhibit significant cytotoxicity against various cancer cell lines.
Methods of Application:
- Synthesis and evaluation against cancer cell lines using assays like MTT or cell viability assays.
Results Summary:
The effectiveness is quantified by the IC50 value, indicating the concentration required to kill 50% of cancer cells. Preliminary findings suggest promising activity against specific cancer types.
Antiparasitic Activity
Given its structural characteristics, the compound may also be suitable for antiparasitic applications, particularly against diseases such as leishmaniasis and malaria.
Methods of Application:
- In vitro assays to assess efficacy against parasite strains.
Results Summary:
Potency can be evaluated through binding free energy calculations and inhibition constants against relevant enzymes or proteins involved in parasitic survival.
Anti-inflammatory Properties
Research indicates that compounds similar to this molecule can inhibit key enzymes involved in inflammatory processes.
Methods of Application:
- Interaction studies using molecular docking simulations to predict binding affinities with inflammatory mediators.
Results Summary:
Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that this compound could have therapeutic implications in treating inflammatory diseases.
Synthesis and Mechanistic Studies
The synthesis typically involves multi-step strategies:
- Formation of the pyrazole ring through hydrazine condensation reactions.
- Introduction of sulfonyl groups via sulfonation reactions.
- Final assembly through coupling reactions between diazepane derivatives and the benzo[d]isoxazole scaffold.
作用機序
The mechanism of action of 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting signaling pathways essential for cell proliferation and survival .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Celecoxib: A nonsteroidal anti-inflammatory drug with a pyrazole ring.
Leflunomide: An immunosuppressant with an isoxazole ring.
Uniqueness
3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole is unique due to its combination of pyrazole, diazepane, and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in similar compounds.
生物活性
The compound 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a novel molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.
The chemical structure of the compound includes a benzo[d]isoxazole moiety linked to a sulfonamide and a diazepane, which may contribute to its biological activity. The molecular formula is C18H22N4O4S2, with a molecular weight of approximately 426.52 g/mol.
Research indicates that compounds containing the 1-methyl-1H-pyrazole sulfonamide group can interact with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the pyrazole moiety may influence receptor binding and modulation.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains and fungi. A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens, suggesting strong antimicrobial properties .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has demonstrated that related pyrazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . In vitro studies showed that specific analogs led to a reduction in cell viability in breast and colon cancer cell lines.
Anti-inflammatory Effects
Pyrazole-based compounds have been investigated for their anti-inflammatory effects. The presence of the sulfonamide group is believed to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a derivative similar to our compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 0.25 µg/mL against S. aureus, demonstrating significant antibacterial activity. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Antitumor Activity
A recent study evaluated the antitumor efficacy of various pyrazole derivatives, including the target compound. The results showed that at concentrations ranging from 10 to 100 µM, there was a dose-dependent decrease in cell proliferation in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Summary
特性
IUPAC Name |
3-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonylmethyl]-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S2/c1-20-12-14(11-18-20)29(25,26)22-8-4-7-21(9-10-22)28(23,24)13-16-15-5-2-3-6-17(15)27-19-16/h2-3,5-6,11-12H,4,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGBFKYZFAOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。